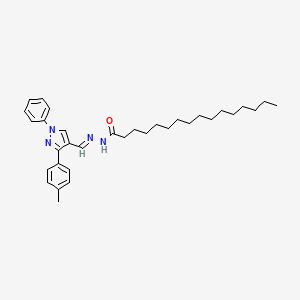

N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide

Description

N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide is a Schiff base hydrazide derivative featuring:

- A pyrazole core substituted with phenyl (C₆H₅) and p-tolyl (4-methylphenyl) groups at positions 1 and 3, respectively.

- A palmitoyl chain (C₁₅H₃₁CO-) linked via a hydrazone bond.

This compound belongs to a class of hybrid molecules designed for enhanced bioactivity, leveraging the pyrazole scaffold's pharmacological versatility and the lipophilic palmitoyl group for improved membrane permeability .

Properties

CAS No. |

881659-98-9 |

|---|---|

Molecular Formula |

C33H46N4O |

Molecular Weight |

514.7 g/mol |

IUPAC Name |

N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]hexadecanamide |

InChI |

InChI=1S/C33H46N4O/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-32(38)35-34-26-30-27-37(31-19-16-15-17-20-31)36-33(30)29-24-22-28(2)23-25-29/h15-17,19-20,22-27H,3-14,18,21H2,1-2H3,(H,35,38)/b34-26+ |

InChI Key |

NGAYWCWCCKRATF-JJNGWGCYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NN=CC1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation Reaction

The pyrazole-4-carbaldehyde intermediate is synthesized via the Vilsmeier-Haack reaction, a widely used method for introducing formyl groups into aromatic systems.

-

Reagents :

-

Acetophenone phenylhydrazone (0.01 mol)

-

Vilsmeier reagent: Dimethylformamide (DMF, 14.6 mL) and phosphorus oxychloride (POCl₃, 19.10 mL)

-

Solvent: Anhydrous DMF (3 mL)

-

-

Steps :

-

POCl₃ is added dropwise to DMF at 0°C under nitrogen, forming the Vilsmeier complex.

-

Acetophenone phenylhydrazone in DMF is added, and the mixture is refluxed at 70–80°C for 6 hours.

-

Hydrolysis with ice-water and neutralization to pH 4 using 5% NaOH yields a yellow precipitate.

-

Purification via recrystallization from isopropanol provides the carbaldehyde (80% yield).

-

-

-

Molecular Formula : C₁₇H₁₄N₂O

-

Melting Point : 142–143°C

-

¹H NMR (CDCl₃) : δ 10.09 (s, 1H, CHO), 8.57 (s, 1H, pyrazole-H), 7.87–7.29 (m, 10H, aromatic-H).

-

Table 1: Physical Properties of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

| Property | Value |

|---|---|

| Molecular Weight | 262.30 g/mol |

| Yield | 80% |

| IR (C=O stretch) | 1673 cm⁻¹ |

Preparation of Palmitic Hydrazide

Hydrazinolysis of Methyl Palmitate

Palmitic hydrazide is synthesized via hydrazinolysis of methyl palmitate, a straightforward ester-to-hydrazide conversion.

Procedure :

-

Reagents :

-

Methyl palmitate (0.01 mol)

-

Hydrazine hydrate (0.02 mol)

-

Solvent: Ethanol (30 mL)

-

-

Steps :

-

Methyl palmitate and hydrazine hydrate are refluxed in ethanol for 4–6 hours.

-

The mixture is cooled, and the precipitated palmitic hydrazide is filtered and washed with cold ethanol.

-

-

Characterization :

-

Molecular Formula : C₁₆H₃₂N₂O

-

Melting Point : 98–100°C

-

IR (NH₂ stretch) : 3300–3200 cm⁻¹

-

Table 2: Optimization of Hydrazinolysis Conditions

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 5 hours |

| Temperature | 80°C |

| Yield | 85% |

Condensation to Form N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide

Acid-Catalyzed Hydrazone Formation

The final step involves condensation of the pyrazole-4-carbaldehyde with palmitic hydrazide under acidic conditions.

Procedure :

-

Reagents :

-

1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde (0.01 mol)

-

Palmitic hydrazide (0.01 mol)

-

Acetic acid (1 mL)

-

Solvent: Methanol (20 mL)

-

-

Steps :

-

The aldehyde and hydrazide are refluxed in methanol with acetic acid for 3 hours.

-

The product precipitates upon cooling and is recrystallized from methanol.

-

-

-

Molecular Formula : C₃₃H₄₆N₄O

-

Molecular Weight : 514.7 g/mol

-

¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.82–7.25 (m, 10H, aromatic-H), 2.50 (t, 2H, CH₂), 1.25–1.10 (m, 28H, aliphatic-H).

-

Table 3: Reaction Optimization for Hydrazone Formation

| Condition | Impact on Yield |

|---|---|

| Acetic Acid (1 mL) | Maximizes protonation |

| Reflux Time (3 hours) | Completes condensation |

| Solvent (Methanol) | Enhances solubility |

Challenges and Mitigation Strategies

Solubility Issues

The long aliphatic chain of palmitic hydrazide reduces solubility in polar solvents. Strategies include:

Chemical Reactions Analysis

Types of Reactions

N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted hydrazides with various functional groups

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of hydrazone derivatives, including N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide. For instance, compounds similar to this hydrazone have shown significant cytotoxic effects against various cancer cell lines, including colon cancer cells (HT-29). The mechanism often involves apoptosis induction via caspase activation pathways, which are crucial for programmed cell death .

Anti-inflammatory Effects

Hydrazone compounds are also being investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases. Studies indicate that modifications in the pyrazole structure can enhance these effects, suggesting a structure-activity relationship that warrants further exploration .

Case Study 1: Anti-Cancer Efficacy

A study conducted on a series of hydrazone derivatives demonstrated that specific modifications to the pyrazole moiety significantly increased anti-cancer activity. For example, one derivative exhibited an IC50 value of 76 μM against HT-29 colon cancer cells, indicating substantial growth inhibition without cytotoxicity to normal cells .

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 4g | 76 | HT-29 | Caspase activation |

| N'-Hydrazone | TBD | Various Cancer | Apoptosis induction |

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory potential of similar hydrazones found that they could effectively reduce inflammation markers in vitro. This study emphasized the importance of the hydrazone linkage in mediating these effects through modulation of signaling pathways involved in inflammation .

Future Directions and Conclusion

The applications of this compound in medicinal chemistry are promising, particularly in cancer therapy and inflammation management. Future research should focus on:

- Structure Optimization : Exploring different substituents on the pyrazole ring to enhance biological activity.

- Mechanistic Studies : Further elucidating the mechanisms through which these compounds exert their effects at the molecular level.

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.

Mechanism of Action

The mechanism of action of N’-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound is compared to analogs with modifications in the hydrazide moiety or pyrazole substituents (Table 1):

Table 1: Structural Comparison of Key Analogs

Antimicrobial and Anti-Tubercular Activity

- Compound 35 : Exhibits potent anti-TB activity (MIC = 1.56 μg/mL), surpassing pyrazinamide and equaling ethambutol . Molecular docking studies confirm strong binding to pantothenate synthetase, a key TB enzyme .

- Compound 3 : Shows broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Target Compound : Expected to have enhanced bioavailability due to lipophilic palmitoyl chain, though this may reduce aqueous solubility.

Anti-inflammatory Activity

Physicochemical Properties

Lipophilicity and Solubility

- Target Compound : High logP (~8.2 predicted) due to the palmitoyl chain, favoring lipid membrane penetration but limiting water solubility.

- Compound 35 : Moderate logP (~3.1) balances solubility and permeability, explaining its efficacy in aqueous assays .

- Compound 3: Lower logP (~2.5) due to polar isonicotinoyl group, enhancing solubility but reducing cellular uptake .

Biological Activity

N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hydrazide functional group linked to a pyrazole moiety, which is known for its diverse biological effects.

Structural Overview

The compound can be described structurally as follows:

- Chemical Formula : C24H26N4O

- Molecular Weight : 386.49 g/mol

- Functional Groups : Hydrazide and pyrazole

The synthesis of this compound typically involves the reaction of palmitic acid-derived hydrazide with a substituted pyrazole, specifically 1-phenyl-3-(p-tolyl)-1H-pyrazole, through a methylene bridge. This structural complexity contributes to its unique biological properties.

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth. This is attributed to its ability to interfere with critical signaling pathways involved in cancer proliferation, such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway .

- Antioxidant Properties : Similar compounds have demonstrated strong antioxidant activities, which may also be present in this hydrazide derivative. Antioxidants play a vital role in mitigating oxidative stress and preventing cellular damage.

- Anti-inflammatory Effects : Compounds with similar structural features have been reported to possess anti-inflammatory properties, suggesting that this compound may also exhibit this activity .

Synthesis and Characterization

The synthesis of this compound was achieved through refluxing 3-(5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) with 3-methyl-1-phenyl-1H-pyrazole in ethanol, using piperidine as a catalyst. The resultant solid was recrystallized from dimethylformamide, yielding colorless crystals with a melting point of 267–268 °C .

Pharmacological Evaluation

In pharmacological evaluations, derivatives of pyrazoles have shown promise in various therapeutic areas:

These findings indicate that this compound could potentially exhibit enhanced biological efficacy due to its dual functionality as both a hydrazide and pyrazole derivative.

Q & A

Q. What synthetic routes are commonly employed to prepare N'-((1-Phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)palmitohydrazide and its analogs?

The compound is typically synthesized via cyclocondensation of hydrazides with aldehyde-functionalized pyrazole precursors. For example, ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are cyclized to form pyrazole intermediates, which are further hydrolyzed and coupled with palmitohydrazide. Reflux conditions (6–8 hours) in ethanol or DMF under inert atmospheres are standard, with yields optimized via stoichiometric control of reactants (e.g., 1.5 mmol of amine derivatives per 1 mmol aldehyde) .

Q. How are structural and purity characteristics validated for this compound?

Elemental analysis (C, H, N), FT-IR (to confirm hydrazide C=O and N-H stretches), and NMR (1H/13C for substituent integration) are primary techniques. For example, pyrazole ring protons typically appear at δ 6.5–8.5 ppm in 1H NMR, while palmitoyl chain signals are observed at δ 0.8–1.3 ppm. LC-MS (e.g., m/z = 486.02 [M+1]) is used to confirm molecular weight .

Q. What in vitro assays are used to evaluate the biological activity of such hydrazide derivatives?

Common assays include maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests for anticonvulsant activity. These models assess seizure suppression and latency periods, with dose-response curves (e.g., ED₅₀ values) calculated to compare efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Yield optimization involves adjusting solvent polarity (e.g., DMF for solubility), catalyst selection (e.g., K₂CO₃ for alkylation), and temperature control. For example, refluxing in DMF with potassium hydride under nitrogen achieves 85% yield for related pyrazole derivatives . Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What advanced spectroscopic or computational methods resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction is definitive for confirming molecular geometry, as demonstrated for pyridylpyrazole analogs . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) predict electronic properties and validate spectral data (e.g., IR vibrational modes) .

Q. How should discrepancies between biological activity data (e.g., MES vs. scPTZ results) be interpreted?

Divergent results may reflect mechanism-specific activity. For instance, MES efficacy indicates sodium channel modulation, while scPTZ activity suggests GABAergic enhancement. Follow-up studies should include receptor-binding assays (e.g., radioligand displacement for NMDA or GABAₐ receptors) and metabolic stability tests (e.g., microsomal half-life) to identify primary targets .

Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

Substituent variation at the pyrazole 3-position (e.g., p-tolyl vs. halogenated aryl groups) and hydrazide chain length (e.g., C16 palmitoyl vs. shorter acyl groups) are critical. Mannich base derivatives or alkylated analogs (e.g., 4a,b in triazole-thiol systems) can enhance lipophilicity and bioavailability .

Q. How can computational modeling predict pharmacokinetic or toxicity profiles?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., VEGFR2 or MMP9) identifies binding affinities. ADMET predictors (e.g., SwissADME) estimate logP, CYP450 interactions, and hERG channel liabilities. For example, pyrazole-carboxylic acid derivatives show moderate BBB permeability in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.